molecular formula C14H14O B030221 4,4-Dimethyl-7-ethynyl-1-tetralone CAS No. 166978-48-9

4,4-Dimethyl-7-ethynyl-1-tetralone

Cat. No.: B030221
CAS No.: 166978-48-9
M. Wt: 198.26 g/mol
InChI Key: FSENXSHCDBCKEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4,4-Dimethyl-7-ethynyl-1-tetralone typically involves several steps, starting from readily available precursors. One common synthetic route involves the alkylation of a tetralone derivative followed by ethynylation. The reaction conditions often require the use of strong bases and specific catalysts to achieve high yields . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

4,4-Dimethyl-7-ethynyl-1-tetralone undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Monoamine Oxidase Inhibition

A significant application of tetralone derivatives, including 4,4-dimethyl-7-ethynyl-1-tetralone, is their role as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Studies have shown that certain tetralone derivatives exhibit potent inhibition of MAO-A and MAO-B isoforms, which are crucial targets for treating neuropsychiatric disorders such as depression and Parkinson's disease. For instance, a study synthesized a series of tetralone derivatives and identified several with submicromolar IC50 values against MAO-B, suggesting their potential as therapeutic agents .

Table 1: MAO Inhibition Potency of Tetralone Derivatives

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
1-Tetralone Derivative A0.0360.0011
1-Tetralone Derivative B0.7850.0075
4-Chromanone Derivative C0.189>529

1.2. Central Nervous System Disorders

Tetralone-based compounds have been explored for their potential in treating central nervous system (CNS) disorders. A patent describes novel tetralone-based amines that serve as monoamine reuptake inhibitors, indicating their utility in managing conditions like depression . The structural modifications of these compounds can enhance their efficacy and selectivity for specific neurotransmitter systems.

Synthetic Organic Chemistry Applications

2.1. Diels-Alder Reactions

This compound serves as a dienophile in Diels-Alder reactions, a fundamental method for constructing complex polycyclic structures in organic synthesis. Recent research has developed a Diels-Alder approach utilizing α-activated α,β-unsaturated 4,4-dimethyl-1-tetralones to create polyketide-like libraries for screening potential antimicrobial agents . This method allows for the rapid assembly of diverse molecular architectures that can be further modified to enhance biological activity.

Table 2: Diels-Alder Reaction Outcomes

DienophileProduct Yield (%)Reaction Conditions
This compound63–72Acidic Work-up

Future Directions and Case Studies

The ongoing exploration of tetralone derivatives continues to reveal new therapeutic potentials and synthetic applications. For example:

  • Case Study: Development of MAO Inhibitors : A series of studies focused on modifying the substituents on the tetralone scaffold to optimize MAO inhibition has led to the identification of compounds with significantly improved potencies .
  • Case Study: Antimicrobial Screening : The use of Diels-Alder reactions to generate polyketide-like compounds has opened avenues for discovering new antimicrobial agents, with preliminary results indicating promising activity against various pathogens .

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-7-ethynyl-1-tetralone involves its interaction with specific molecular targets, such as retinoic acid receptors. By binding to these receptors, the compound can modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

4,4-Dimethyl-7-ethynyl-1-tetralone can be compared with other similar compounds, such as:

Biological Activity

Overview

4,4-Dimethyl-7-ethynyl-1-tetralone (CAS Number: 166978-48-9) is a synthetic organic compound notable for its potential biological activities, particularly its interaction with retinoic acid receptors (RARs). This compound is classified as a substituted tetralone, characterized by its unique molecular structure, which includes two methyl groups at the 4-position and an ethynyl group at the 7-position of the tetralone framework. Its molecular formula is C14H14OC_{14}H_{14}O, with a molecular weight of 198.26 g/mol.

Target Interaction

The primary biological target of this compound is the retinoic acid receptor (RAR) . RARs are nuclear receptors that play critical roles in regulating gene expression involved in cellular differentiation, proliferation, and apoptosis. The compound acts as an antagonist of RARs, thereby modulating retinoic acid signaling pathways, which are essential in various physiological processes and have implications in cancer biology and developmental studies.

Biochemical Pathways

The interaction with RARs influences several biochemical pathways:

  • Gene Regulation : By inhibiting RAR activity, the compound can alter the expression of genes involved in cell cycle regulation and differentiation.
  • Cellular Effects : The antagonistic action on RARs can lead to changes in cellular behavior, including reduced proliferation rates in certain cancer cell lines.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity through its interaction with RARs. In vitro studies have shown that this compound can effectively inhibit RAR-mediated transcriptional activity. This inhibition has been linked to potential therapeutic applications in conditions where RAR activation is detrimental, such as certain cancers.

Case Studies

  • Cancer Research : A study investigating the effects of various RAR antagonists highlighted this compound's potential to reduce tumor growth in xenograft models by inhibiting RAR signaling pathways .
  • Neuroprotective Effects : Preliminary data suggest that compounds similar to this compound may exhibit monoamine oxidase (MAO) inhibition properties, which could relate to neuroprotective effects. This aspect warrants further investigation to explore its implications in neurodegenerative diseases.

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common methods include:

  • Alkylation of a tetralone derivative.
  • Ethynylation using strong bases and specific catalysts to achieve high yields.

The structural characteristics contribute to its unique reactivity and biological properties compared to other tetralones .

Comparative Analysis with Related Compounds

Compound NameStructure CharacteristicsUnique Features
4-Methyl-1-tetraloneMethyl group at position 4Simpler structure; less steric hindrance
7-Ethynyl-1-tetraloneEthynyl group at position 7Lacks additional methyl groups
5-Methyl-2-(2-methylpropyl)-1-tetraloneSubstituted at positions 2 and 5More complex side chain; potential for different biological activity
2-(3-Methylbutyl)-1-tetraloneSubstituted at position 2Different side chain; may affect receptor binding

The distinct arrangement of substituents in this compound enhances its binding affinity for nuclear receptors compared to other compounds within the same class.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,4-Dimethyl-7-ethynyl-1-tetralone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or cyclization of pre-functionalized precursors. Key variables include temperature (80–120°C), solvent polarity (e.g., dichloromethane vs. toluene), and catalyst choice (e.g., Lewis acids like AlCl₃). Yield optimization requires monitoring by TLC or HPLC to identify intermediate stability . Challenges include side reactions from ethynyl group reactivity, necessitating inert atmospheres and controlled addition rates .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups in the tetralone framework. Ethynyl protons appear as a singlet near δ 2.1–2.3 ppm .
  • GC-MS/EI : Fragmentation patterns should confirm molecular ion [M⁺] at m/z 200.3 and key cleavages (e.g., loss of CO from the ketone group).
  • HPLC-PDA : Use C18 columns with acetonitrile/water gradients (70:30 to 90:10) to assess purity (>95%) and detect polar byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields during scale-up synthesis?

  • Methodological Answer : Discrepancies often arise from heat transfer inefficiencies or solvent evaporation rates in larger batches. Use differential scanning calorimetry (DSC) to map exothermic peaks and adjust cooling rates. Statistical tools like ANOVA can compare batch variations, while DoE (Design of Experiments) identifies critical parameters (e.g., stirring speed, catalyst loading) . Contradictions in literature may stem from unaccounted humidity effects on Lewis acid catalysts, requiring rigorous moisture control .

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions on this compound?

  • Methodological Answer : DFT calculations (e.g., Gaussian-09 with B3LYP/6-31G*) model electron density distribution, showing higher reactivity at the C7 ethynyl position due to hyperconjugation with the ketone. Experimental validation via kinetic isotope effects (KIE) or Hammett plots can quantify substituent effects. Competing pathways (e.g., para vs. ortho attack) are distinguished using deuterated analogs and LC-MS tracking .

Q. How do steric and electronic effects of the 4,4-dimethyl group influence catalytic hydrogenation of the tetralone ring?

  • Methodological Answer : The dimethyl groups increase steric hindrance, reducing accessibility to Pd/C or Raney Ni active sites. Cyclic voltammetry reveals shifted reduction potentials (-1.2 V vs. SCE) compared to unsubstituted tetralones. Alternative catalysts like PtO₂ in acetic acid improve selectivity for saturated products, with reaction progress monitored via in-situ IR spectroscopy (C=O stretch at ~1680 cm⁻¹) .

Q. Data Analysis and Optimization

Q. What statistical approaches are recommended for optimizing solvent systems in recrystallization?

  • Methodological Answer : Use a Hansen solubility parameter (HSP) grid to map solvent combinations (e.g., ethanol/hexane vs. acetone/water). Response surface methodology (RSM) correlates solvent polarity with crystal purity and size. Pareto charts prioritize factors like cooling rate and antisolvent addition .

Q. How can researchers address inconsistencies in biological activity data for derivatives of this compound?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to decouple steric, electronic, and solubility variables. Validate assays using positive controls (e.g., tamoxifen for estrogen receptor studies) and replicate experiments under standardized OECD guidelines .

Properties

IUPAC Name

7-ethynyl-4,4-dimethyl-2,3-dihydronaphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-4-10-5-6-12-11(9-10)13(15)7-8-14(12,2)3/h1,5-6,9H,7-8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSENXSHCDBCKEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)C2=C1C=CC(=C2)C#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444339
Record name 4,4-DIMETHYL-7-ETHYNYL-1-TETRALONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166978-48-9
Record name 4,4-DIMETHYL-7-ETHYNYL-1-TETRALONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Employing the same general procedure as for the preparation of 6-ethynyl-3,4-dihydro-4,4-dimethylnaphthalen-1(2H)-one (Compound K), 7 g (27.6 mmol) of 7-bromo-3,4-dihydro-4,4-dimethylnaphthalen-1(2H)-one (Compound G) was converted into the title compound using 39 ml (36.6 mmol) of trimethylsilyl acetylene, 0.97 g (1.3 mmol) of bis(triphenylphosphine)palladium(II) chloride, 0.26 g (1.3 mmol) of cuprous iodide and 0.6 g (4.3 mmol) of K2CO3.
Name
6-ethynyl-3,4-dihydro-4,4-dimethylnaphthalen-1(2H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Compound K
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.